Catestatin

Hypertension Cardiovascular Pharmacology Peptide Therapeutics

Procure wild‑type Catestatin (197151‑46‑5) for reproducible catecholamine and nicotinic receptor research. This 21‑mer (human CHGA 352‑372) is the only valid standard—natural variants (G364S, G367V, P370L) show reduced potency in nAChR block and cardiovascular assays. Ensure assay fidelity and biomarker quantification with the exact native sequence. Custom synthesis and bulk packaging available.

Molecular Formula C104H164N32O27S
Molecular Weight 2326.7 g/mol
CAS No. 197151-46-5
Cat. No. B599681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCatestatin
CAS197151-46-5
Molecular FormulaC104H164N32O27S
Molecular Weight2326.7 g/mol
Structural Identifiers
InChIInChI=1S/C104H164N32O27S/c1-56(2)45-71(130-91(152)66(25-14-15-38-105)125-93(154)70(37-44-164-7)127-97(158)76(54-138)133-86(147)64(106)53-137)94(155)134-77(55-139)98(159)131-74(48-61-23-12-9-13-24-61)96(157)126-68(28-18-41-116-104(112)113)90(151)120-58(5)84(145)123-67(27-17-40-115-103(110)111)89(150)121-59(6)85(146)129-72(49-62-31-33-63(140)34-32-62)88(149)117-50-81(142)122-73(47-60-21-10-8-11-22-60)95(156)124-65(26-16-39-114-102(108)109)87(148)118-51-82(143)135-42-19-29-78(135)99(160)119-52-83(144)136-43-20-30-79(136)100(161)128-69(35-36-80(107)141)92(153)132-75(101(162)163)46-57(3)4/h8-13,21-24,31-34,56-59,64-79,137-140H,14-20,25-30,35-55,105-106H2,1-7H3,(H2,107,141)(H,117,149)(H,118,148)(H,119,160)(H,120,151)(H,121,150)(H,122,142)(H,123,145)(H,124,156)(H,125,154)(H,126,157)(H,127,158)(H,128,161)(H,129,146)(H,130,152)(H,131,159)(H,132,153)(H,133,147)(H,134,155)(H,162,163)(H4,108,109,114)(H4,110,111,115)(H4,112,113,116)/t58-,59-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-/m0/s1
InChIKeyVNFWSNGCDNCFNT-HVZFAYPJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Catestatin (CAS 197151-46-5): A Procurement Guide for the Multifunctional Chromogranin A Peptide


Catestatin (CST, CAS 197151-46-5) is a 21-amino acid, endogenous neuropeptide derived from the proteolytic cleavage of its precursor protein, Chromogranin A (CHGA), corresponding specifically to the human CHGA sequence 352–372 [1]. It functions as a potent, non-competitive nicotinic cholinergic antagonist, with a primary mechanism of inhibiting catecholamine secretion from chromaffin cells and noradrenergic neurons, exhibiting an IC50 of approximately 200 nM . Beyond its well-characterized role in cardiovascular regulation, Catestatin is recognized as a pleiotropic hormone with demonstrated involvement in innate immunity, metabolic homeostasis, and inflammation [2].

Why Generic Substitution of Catestatin is Inadvisable: Evidence for Variant-Specific Function


Generic or simple substitution of Catestatin with other in-class chromogranin A (CHGA) fragments or natural variants is not scientifically valid due to profound and quantifiable differences in biological function dictated by specific amino acid residues. Research has identified common human variants of Catestatin, such as Gly364Ser (G364S), Gly367Val (G367V), and Pro370Leu (P370L), which exhibit significantly altered potency in key assays compared to the wild-type (WT) human Catestatin sequence (CAS 197151-46-5) [1]. For instance, the G364S and G367V variants demonstrate a markedly reduced ability to inhibit catecholamine release and block nicotinic acetylcholine receptor (nAChR) currents [2]. Furthermore, in vivo studies show the G364S variant is profoundly less effective at rescuing hypertension and cardiac dysfunction [3]. These findings underscore that minor changes in the primary structure result in major functional divergence, making the precise 21-mer sequence of the WT peptide (human CHGA 352-372) an absolute prerequisite for consistent and reproducible experimental outcomes in many research contexts.

Quantitative Evidence Guide: Differentiating Catestatin (Human, 352-372) from Analogs and Variants


Catestatin Wild-Type vs. G364S Variant: Superior Anti-Hypertensive Efficacy In Vivo

In a direct head-to-head comparison using a DOCA-salt-induced hypertensive rat model (DSHR), the wild-type Catestatin (CST-WT, CAS 197151-46-5) demonstrated significantly superior anti-hypertensive and cardioprotective efficacy compared to its most common human genetic variant, G364S (CST-Ser) [1].

Hypertension Cardiovascular Pharmacology Peptide Therapeutics

Catestatin Wild-Type vs. G367V Variant: Higher Potency in Catecholamine Secretion Inhibition

A head-to-head comparison of synthesized peptides established a clear potency rank order for inhibiting nicotine-stimulated catecholamine secretion from PC12 cells. The wild-type Catestatin (CST-WT) was significantly more potent than two natural variants, G364S and G367V [1].

Neuroscience Endocrinology Receptor Pharmacology

Catestatin vs. Retro-Inverso Analog: RI-CST is a Superior Tool for Long-Term In Vivo Metabolic Studies

While the retro-inverso (RI) analog of Catestatin (RI-CST) demonstrates enhanced proteolytic stability and prolonged in vivo efficacy, the wild-type Catestatin (WT-CST) remains the gold standard for studying acute and native physiological signaling. A cross-study comparison highlights the trade-offs: RI-CST is entirely resistant to digestion and better for chronic studies, whereas WT-CST is required for investigating endogenous peptide function and acute responses [1][2].

Diabetes Metabolism Peptide Stability

Catestatin Wild-Type Sequence is Critical for Structural Conformation and Receptor Binding

Circular Dichroism (CD) spectroscopy and molecular dynamics simulations reveal that the wild-type Catestatin sequence possesses a higher α-helical content and superior binding affinity to the nicotinic acetylcholine receptor (nAChR) compared to its natural variants [1].

Structural Biology Molecular Modeling Receptor Binding

Recommended Application Scenarios for Catestatin Based on Evidenced Differentiation


Validating Endogenous Cardiovascular and Metabolic Signaling Pathways

For studies aiming to delineate the native physiological roles of the CHGA-Catestatin axis, the wild-type peptide (human CHGA 352-372, CAS 197151-46-5) is the only valid choice. Its unique and most potent activity, as established in direct comparisons with natural variants [1], ensures that observed effects are attributable to the endogenous signaling molecule rather than an altered or attenuated mimic. This is critical for studies on acute catecholamine regulation, baroreflex sensitivity, and basal metabolic control.

Developing and Validating Immunoassays for Clinical Biomarker Research

The wild-type Catestatin sequence is essential as a primary standard for developing and calibrating Enzyme-Linked Immunosorbent Assays (ELISAs) and other quantitative assays used to measure plasma Catestatin levels in clinical studies. Given the observed inverse correlation between plasma WT Catestatin and conditions like hypertension and type 2 diabetes [2], using the correct reference standard is paramount for accurate biomarker quantification and for generating clinically translatable data.

In Vitro Studies on Nicotinic Acetylcholine Receptor (nAChR) Pharmacology

Researchers investigating the specific, non-competitive antagonism of nicotinic acetylcholine receptors should exclusively use the wild-type peptide. Studies show that Catestatin variants have a diminished ability to block nAChR currents and downstream signaling [3]. The WT peptide's well-characterized IC50 (~200 nM) for inhibiting catecholamine secretion makes it the appropriate tool for replicating and extending foundational findings in cholinergic neurobiology.

Acute In Vivo Studies on Inflammatory and Immune Responses

For exploring the acute effects of Catestatin on the innate immune system, such as its role in mast cell activation and antimicrobial activity, the wild-type peptide is the relevant molecule. While stable analogs like D-amino acid peptides show promise, the native sequence is required to understand the initial events of immune modulation by endogenous peptides and for head-to-head studies against novel antimicrobial agents [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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